3-(2-Morpholinocyclohex-2-en-1-yl)-1-(p-tolyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Morpholinocyclohex-2-en-1-yl)-1-(p-tolyl)pyrrolidine-2,5-dione is a complex organic compound featuring a morpholine ring fused to a cyclohexene structure, a tolyl group attached to a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Morpholinocyclohex-2-en-1-yl)-1-(p-tolyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common route includes:
Formation of the Morpholinocyclohexene Intermediate: Starting with cyclohexanone, it undergoes a condensation reaction with morpholine under acidic conditions to form the morpholinocyclohexene intermediate.
Pyrrolidine-2,5-dione Formation: The intermediate is then reacted with p-tolylacetic acid in the presence of a dehydrating agent like acetic anhydride to form the pyrrolidine-2,5-dione ring.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Catalysis: Using catalysts to increase reaction efficiency.
Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.
Purification: Employing techniques like recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione ring, potentially converting them to alcohols.
Substitution: The aromatic p-tolyl group can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives of the pyrrolidine-2,5-dione ring.
Substitution: Halogenated or other substituted aromatic derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Pharmacological Studies: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
Material Science:
Mechanism of Action
The mechanism by which 3-(2-Morpholinocyclohex-2-en-1-yl)-1-(p-tolyl)pyrrolidine-2,5-dione exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(2-Morpholinocyclohex-2-en-1-yl)-1-phenylpyrrolidine-2,5-dione: Similar structure but with a phenyl group instead of a p-tolyl group.
3-(2-Morpholinocyclohex-2-en-1-yl)-1-(m-tolyl)pyrrolidine-2,5-dione: Similar structure but with a meta-tolyl group.
Uniqueness
Structural Features: The presence of the p-tolyl group provides unique steric and electronic properties.
Reactivity: Differences in reactivity due to the specific positioning of the tolyl group.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(2-morpholin-4-ylcyclohex-2-en-1-yl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-15-6-8-16(9-7-15)23-20(24)14-18(21(23)25)17-4-2-3-5-19(17)22-10-12-26-13-11-22/h5-9,17-18H,2-4,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKAFGKULKCHAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)C3CCCC=C3N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.